molecular formula C10H10O4 B1627381 3-(2-Methylphenoxy)-3-oxopropanoic acid CAS No. 53439-79-5

3-(2-Methylphenoxy)-3-oxopropanoic acid

Cat. No.: B1627381
CAS No.: 53439-79-5
M. Wt: 194.18 g/mol
InChI Key: WOSHIDWVHGCQCA-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)-3-oxopropanoic acid is an organic compound that belongs to the class of aryloxy acids It is characterized by the presence of a phenoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenoxy)-3-oxopropanoic acid typically involves the reaction of 2-methylphenol with a suitable acylating agent. One common method is the esterification of 2-methylphenol with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., boron trifluoride) or Bronsted acids (e.g., sulfuric acid) can be used to accelerate the reaction. The use of high-pressure reactors and automated control systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alcohols and other reduced carbonyl compounds.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

3-(2-Methylphenoxy)-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its functional groups that can undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.

    3-(4-Methylphenoxy)-3-oxopropanoic acid: Similar structure but with a different substitution pattern on the aromatic ring.

    2-(4-Methylphenoxy)acetic acid: Another similar compound with an acetic acid moiety and different aromatic substitution.

Uniqueness

3-(2-Methylphenoxy)-3-oxopropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a phenoxy group and a propanoic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-(2-methylphenoxy)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7-4-2-3-5-8(7)14-10(13)6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSHIDWVHGCQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593790
Record name 3-(2-Methylphenoxy)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-79-5
Record name 3-(2-Methylphenoxy)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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